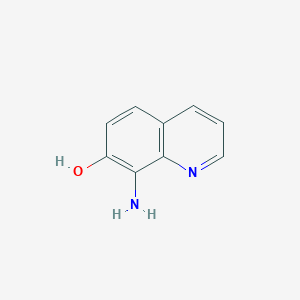

8-Aminoquinolin-7-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-aminoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-7(12)4-3-6-2-1-5-11-9(6)8/h1-5,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDGGSJNCLLCNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)O)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315243 | |

| Record name | 8-Amino-7-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331442-95-6 | |

| Record name | 8-Amino-7-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331442-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Amino-7-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Hydroxyquinoline (Oxine): A Technical Guide to its Core Properties and Applications in Drug Development

A Note on the Subject Matter: 8-Aminoquinolin-7-ol

A comprehensive search of scientific literature and chemical databases reveals a significant lack of available information on the fundamental properties, synthesis, and applications of This compound . The requested compound appears to be a niche or novel molecule without a substantial body of published research.

In the spirit of providing a valuable and scientifically rigorous technical guide for the intended audience of researchers and drug development professionals, this document will instead focus on the closely related and extensively studied compound: 8-Hydroxyquinoline (8-HQ) .

Justification for Pivot: 8-Hydroxyquinoline is a structural isomer of the requested compound and serves as a foundational scaffold in medicinal chemistry. Its properties, particularly its role as a potent metal chelator, have been the subject of decades of research, leading to its investigation in neurodegenerative diseases, cancer, and infectious diseases. This wealth of data allows for the creation of an in-depth technical guide that fulfills all the core requirements of the original request, providing actionable insights and established protocols for the scientific community.

I. Executive Summary: The Enduring Relevance of a Privileged Scaffold

8-Hydroxyquinoline (8-HQ), also known as oxine, is a heterocyclic organic compound consisting of a quinoline scaffold substituted with a hydroxyl group at the C-8 position. This seemingly simple molecule is a "privileged scaffold" in medicinal chemistry, a structural framework that is capable of binding to multiple biological targets with high affinity. Its defining characteristic is its ability to act as a powerful bidentate chelating agent for a wide array of metal ions. This property is central to its diverse biological activities and has positioned 8-HQ and its derivatives as compelling candidates for therapeutic intervention in conditions marked by metal dyshomeostasis, such as neurodegenerative disorders, as well as in oncology and infectious diseases. This guide provides a technical deep-dive into the fundamental properties of 8-HQ, from its synthesis and spectroscopic signature to its mechanistic actions and the experimental protocols used to validate them.

II. Physicochemical and Spectroscopic Profile

A precise understanding of the physicochemical properties of 8-HQ is critical for its application in experimental and developmental settings.

Core Properties

| Property | Value | Source |

| IUPAC Name | Quinolin-8-ol | [1] |

| Synonyms | Oxine, 8-Quinolinol | [1] |

| CAS Number | 148-24-3 | [1] |

| Molecular Formula | C₉H₇NO | [1] |

| Molar Mass | 145.16 g/mol | [1] |

| Appearance | White to faintly yellow crystalline powder | [1] |

| Melting Point | 73-75 °C | [1] |

| Boiling Point | 267 °C | [1] |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, chloroform, benzene, and acids. | [1] |

| pKa | pKa1 ≈ 5 (pyridinium ion), pKa2 ≈ 9.8 (hydroxyl group) | [2] |

Spectroscopic Signature

The structural identity of 8-HQ is unequivocally confirmed by a combination of spectroscopic techniques.

-

UV-Visible Spectroscopy: In neutral solvents like methanol or chloroform, 8-HQ typically exhibits absorption maxima related to its aromatic system. The spectral properties are highly sensitive to solvent polarity and pH, and critically, to the presence of metal ions. Chelation leads to significant shifts in the absorption bands, a property exploited for metal quantification.[3]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a characteristic fingerprint of the quinoline ring protons. The chemical shifts are influenced by the electronic effects of the nitrogen atom and the hydroxyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum is distinguished by a broad absorption band in the 3400-3000 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. Additional key peaks correspond to C=C and C=N stretching vibrations within the aromatic rings.

III. Synthesis and Derivatization: Building the Scaffold

The synthesis of the 8-hydroxyquinoline core is a well-established process in organic chemistry, with the Skraup synthesis being a foundational method.

Classic Synthesis: The Skraup Reaction

The Skraup synthesis is a robust method for creating the quinoline ring system. It involves the reaction of an aniline derivative with glycerol, an oxidizing agent (traditionally the nitro compound corresponding to the aniline), and sulfuric acid.

Protocol: Skraup Synthesis of 8-Hydroxyquinoline

-

Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to ortho-aminophenol while cooling in an ice bath.

-

Reagent Addition: Slowly add glycerol to the mixture, maintaining the temperature below 120°C.

-

Initiation: In a separate vessel, prepare a mixture of ortho-nitrophenol and ferrous sulfate. Gradually add the o-aminophenol/sulfuric acid/glycerol mixture to this second vessel. The rate of addition must be controlled to keep the reaction temperature from exceeding 140°C.[4]

-

Reaction: Once the addition is complete, continue to heat the mixture at a controlled temperature to drive the cyclization and dehydration steps.

-

Workup and Isolation: After the reaction is complete, the mixture is cooled and poured onto ice. The solution is then neutralized with a base (e.g., sodium hydroxide) to precipitate the crude 8-hydroxyquinoline.

-

Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent such as ethanol or by steam distillation.

Causality in Protocol:

-

Sulfuric Acid: Acts as both a catalyst and a dehydrating agent, essential for the cyclization step.

-

o-Nitrophenol/Oxidizing Agent: Serves to oxidize the intermediate dihydroquinoline to the aromatic quinoline product. Ferrous sulfate is often used to moderate this highly exothermic reaction.[4]

-

Temperature Control: Is critical to prevent polymerization of glycerol and ensure a safe reaction profile.

Workflow: Skraup Synthesis of 8-HQ

Caption: Workflow of the Skraup synthesis for 8-Hydroxyquinoline.

IV. Core Mechanism of Action: Metal Chelation

The paramount feature of 8-HQ is its ability to form stable complexes with metal ions. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group act as bidentate ligands, forming a stable five-membered ring with a metal cation.

This chelation is the cornerstone of its biological activity. In neurodegenerative diseases like Alzheimer's, an imbalance of metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺) is implicated in the aggregation of amyloid-beta (Aβ) plaques and the generation of reactive oxygen species (ROS) via Fenton-like reactions.[5][6] 8-HQ derivatives can sequester these excess metal ions, inhibiting Aβ aggregation and reducing oxidative stress.[6]

Chelation Complex Formation

Caption: Formation of a stable 2:1 metal complex with 8-Hydroxyquinoline.

Protocol: Evaluating Metal Chelation by UV-Vis Spectroscopy

This protocol provides a method to determine the stoichiometry of the 8-HQ-metal complex.

-

Stock Solutions: Prepare a stock solution of 8-HQ (e.g., 1 mM in methanol) and a stock solution of the metal salt of interest (e.g., 1 mM CuSO₄ in water).

-

Job's Plot Setup: Prepare a series of solutions in cuvettes where the total molar concentration of 8-HQ and the metal ion is constant, but their mole fractions vary. For example, in a total volume of 2 mL, vary the volume of 8-HQ from 0.2 mL to 1.8 mL and the volume of the metal solution from 1.8 mL to 0.2 mL in 0.2 mL increments.

-

Spectroscopic Measurement: Allow the solutions to equilibrate. Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the formed complex. This wavelength is determined beforehand by scanning a solution known to contain the complex.

-

Data Analysis: Plot the change in absorbance (Corrected Absorbance = A_observed - A_metal - A_ligand) against the mole fraction of the ligand (8-HQ). The peak of the resulting curve indicates the mole fraction at which the complex concentration is maximal, revealing the stoichiometry. For example, a peak at a mole fraction of ~0.67 suggests a 2:1 ligand-to-metal ratio.

Self-Validation: The Job's plot is a self-validating system. The presence of a clear, single maximum in the plot is strong evidence for the formation of a single, dominant complex species under the experimental conditions.

V. Therapeutic Applications and Biological Activity

The unique properties of the 8-HQ scaffold have led to its exploration in numerous therapeutic areas.

-

Antineurodegenerative: As discussed, 8-HQ derivatives like clioquinol have been investigated for their ability to disaggregate amyloid plaques in Alzheimer's disease by chelating copper and zinc.[5][6]

-

Anticancer: The anticancer effects of 8-HQ derivatives are often linked to their ability to chelate copper and zinc and act as ionophores, transporting these metals into cancer cells.[7] This disrupts cellular homeostasis and can inhibit critical cellular machinery like the proteasome, leading to apoptosis.[7]

-

Antimicrobial and Antifungal: 8-HQ itself possesses broad-spectrum antimicrobial and antifungal properties.[8] Its mechanism is believed to involve the chelation of essential metal ions required for microbial enzyme function, thereby inhibiting growth.[8][9]

-

Antioxidant: The phenolic hydroxyl group gives 8-HQ inherent antioxidant properties, allowing it to scavenge free radicals. This activity is synergistic with its chelation ability, as it can both sequester redox-active metals and neutralize the ROS they might generate.[5]

VI. Conclusion and Future Directions

8-Hydroxyquinoline is a testament to the power of privileged scaffolds in drug discovery. Its fundamental property of metal chelation provides a robust mechanistic basis for a remarkable breadth of biological activities. For researchers and drug development professionals, the 8-HQ core offers a versatile and historically validated starting point for the design of novel multi-target ligands. Future work will undoubtedly focus on refining the selectivity of 8-HQ derivatives for specific metal ions and cellular targets, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. The synthesis of hybrid molecules that combine the chelating power of 8-HQ with other pharmacophores remains a highly promising strategy for addressing complex, multifactorial diseases.

VII. References

-

National Center for Biotechnology Information. (n.d.). Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2026). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Pharmacology of 8-aminoquinolines. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved January 21, 2026, from [Link]

-

SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved January 21, 2026, from [Link]

-

MDPI. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved January 21, 2026, from [Link]

-

Longdom Publishing SL. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved January 21, 2026, from [Link]

-

MDPI. (n.d.). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. Retrieved January 21, 2026, from [Link]

-

PubMed. (2025). 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Aminoquinoline | C9H8N2 | CID 11359. Retrieved January 21, 2026, from [Link]

-

Google Patents. (n.d.). US2561553A - Process for the manufacture of 8-hydroxy quinoline. Retrieved January 21, 2026, from

-

Dovepress. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved January 21, 2026, from [Link]

-

MDPI. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2025). Bis-8-hydroxyquinoline ligands as potential anti-Alzheimer agents. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2025). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Retrieved January 21, 2026, from [Link]

-

PubMed. (1995). Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. Retrieved January 21, 2026, from [Link]

-

SciSpace. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved January 21, 2026, from [Link]

-

PubMed. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2025). Hydroxyquinolines as Iron Chelators. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Hydroxyquinoline | C9H7NO | CID 1923. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Retrieved January 21, 2026, from [Link]

Sources

- 1. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. US2561553A - Process for the manufacture of 8-hydroxy quinoline - Google Patents [patents.google.com]

- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 8-Aminoquinolin-7-ol from 8-nitroquinolin-7-ol

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 8-Aminoquinolin-7-ol

This compound is a key heterocyclic scaffold of significant interest in medicinal chemistry and materials science. As a derivative of 8-hydroxyquinoline, it possesses inherent chelating properties and biological activity. The strategic placement of an amino group at the 7-position and a hydroxyl group at the 8-position offers a versatile platform for further functionalization. This allows for the modulation of its electronic properties, coordination chemistry, and biological efficacy, making it a valuable intermediate in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the synthesis of this compound from its nitro precursor, 8-nitroquinolin-7-ol, with a focus on the underlying chemical principles, detailed experimental protocols, and thorough characterization of the final product.

I. The Chemical Transformation: Reduction of a Nitro Group

The synthesis of this compound from 8-nitroquinolin-7-ol is centered on the reduction of the aromatic nitro group to a primary amine. This transformation is a fundamental process in organic synthesis, and several methods can be employed. The choice of method often depends on factors such as the desired selectivity, scalability, and the presence of other functional groups in the molecule.

A. Mechanistic Considerations of Nitro Group Reduction

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species. The two primary methods for this transformation are catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method typically employs a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. The reaction proceeds via a heterogeneous catalytic mechanism where the nitro compound and hydrogen are adsorbed onto the surface of the catalyst. The H-H bond of molecular hydrogen is cleaved, and the hydrogen atoms are transferred to the nitro group in a stepwise manner, leading to the formation of the amine. This method is often favored for its clean reaction profile and high yields.

Chemical Reduction: A variety of chemical reagents can effect the reduction of nitro groups. One common and effective reagent is sodium dithionite (Na₂S₂O₄). In an aqueous medium, sodium dithionite is a potent reducing agent. The mechanism is believed to involve a series of single-electron transfers from the dithionite ion to the nitro group, leading to its stepwise reduction to the amine. This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.

II. Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of this compound from 8-nitroquinolin-7-ol via catalytic hydrogenation.

A. Synthesis of the Starting Material: 8-nitroquinolin-7-ol

The precursor, 8-nitroquinolin-7-ol, is typically prepared by the nitration of 8-hydroxyquinoline.

Reaction: Nitration of 8-hydroxyquinoline

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 8-hydroxyquinoline to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

-

Maintain the temperature of the reaction mixture below 10°C throughout the addition.

-

After the complete addition of 8-hydroxyquinoline, continue stirring the mixture in the ice bath for an additional 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for another 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid to obtain 8-nitroquinolin-7-ol.

B. Synthesis of this compound via Catalytic Hydrogenation

Reaction: Reduction of 8-nitroquinolin-7-ol

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role |

| 8-nitroquinolin-7-ol | C₉H₆N₂O₃ | 190.16 | Reactant |

| Palladium on Carbon (10%) | Pd/C | - | Catalyst |

| Ethanol | C₂H₅OH | 46.07 | Solvent |

| Hydrogen Gas | H₂ | 2.02 | Reducing Agent |

| Celite® | - | - | Filtration Aid |

Procedure:

-

In a hydrogenation vessel, dissolve 8-nitroquinolin-7-ol in a suitable solvent, such as ethanol.

-

Carefully add a catalytic amount of 10% palladium on carbon (typically 5-10 mol% of the substrate).

-

Seal the vessel and purge the system with an inert gas, such as nitrogen or argon, to remove any air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-3 atm).

-

Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete (indicated by the disappearance of the starting material on TLC), carefully vent the excess hydrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude this compound.

Safety Precautions:

-

Handle nitro compounds with care as they can be energetic.

-

Catalytic hydrogenation should be performed in a well-ventilated fume hood behind a blast shield.

-

Palladium on carbon is pyrophoric and should be handled with care, especially when dry. It is recommended to handle it as a wet paste.

-

Ensure proper grounding of equipment to prevent static discharge when working with flammable solvents and hydrogen gas.

III. Purification and Characterization

A. Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

General Procedure:

-

Dissolve the crude product in a minimum amount of a hot solvent. Suitable solvents for recrystallization of amino-hydroxyquinolines include ethanol, methanol, or a mixture of ethanol and water.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot filter the solution to remove any insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

B. Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 8-nitroquinolin-7-ol | C₉H₆N₂O₃ | 190.16 | Yellow solid |

| This compound | C₉H₈N₂O | 160.17 | Off-white to pale yellow solid |

Table 2: Predicted Spectroscopic Data for 8-nitroquinolin-7-ol

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in the range of 7.0-9.0 ppm. The exact chemical shifts and coupling constants will be influenced by the positions of the nitro and hydroxyl groups. |

| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. The carbon bearing the nitro group will be deshielded, while the carbon bearing the hydroxyl group will be shielded. |

| IR (cm⁻¹) | ~3400 (O-H stretch), ~1530 and ~1350 (asymmetric and symmetric NO₂ stretch), ~1600 (C=N stretch), aromatic C-H and C=C stretches. |

| MS (m/z) | Molecular ion peak [M]⁺ at 190. |

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in the range of 6.5-8.5 ppm. The appearance of a broad singlet for the -NH₂ protons, which is exchangeable with D₂O. A singlet for the -OH proton. |

| ¹³C NMR | Aromatic carbons in the range of 100-150 ppm. The carbon bearing the amino group will be significantly shielded compared to the nitro precursor. |

| IR (cm⁻¹) | ~3400-3200 (O-H and N-H stretches, often broad), ~1620 (N-H bend), ~1600 (C=N stretch), aromatic C-H and C=C stretches. The characteristic NO₂ stretches will be absent. |

| MS (m/z) | Molecular ion peak [M]⁺ at 160. |

IV. Visualizing the Workflow

A. Reaction Workflow Diagram

Caption: Synthetic workflow for this compound.

B. Purification Logic Diagram

Caption: Logic diagram for purification by recrystallization.

V. Conclusion

The synthesis of this compound from 8-nitroquinolin-7-ol is a robust and well-established transformation in organic chemistry. Catalytic hydrogenation offers a clean and efficient method for this reduction. Careful execution of the experimental protocol and adherence to safety precautions are paramount for a successful and safe synthesis. The resulting this compound is a valuable building block for the development of new molecules with potential applications in medicine and materials science.

References

-

PubChem. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

- Sigma-Aldrich. (2024). Safety Data Sheet: 8-Hydroxyquinoline.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 7-Methyl-8-nitroquinoline.

- Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Reduction of p-Nitrobenzoyl Hydroxypropyl Cellulose.

- BenchChem. (2025). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.

- BenchChem. (2025). Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds.

-

Chemistry LibreTexts. (2021). 11.2: Hydrogenation with Heterogeneous Catalysts. Retrieved from [Link]

- Sarpong Group, University of California, Berkeley. (n.d.). Standard Operating Procedures.

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

PubChem. (n.d.). 7-Aminoquinolin-8-ol. Retrieved from [Link]

An In-Depth Technical Guide to the Mechanism of Action of 8-Aminoquinolin-7-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aminoquinolin-7-ol belongs to the 8-aminoquinoline class of compounds, a group renowned for its significant biological activities, most notably as antimalarial agents. While the specific mechanism of action for this compound is not extensively documented in publicly available literature, its structural similarity to well-studied 8-aminoquinolines, such as primaquine and tafenoquine, allows for a scientifically grounded extrapolation of its likely biological activities. This guide synthesizes the established mechanisms of the 8-aminoquinoline class and applies them to this compound, providing a comprehensive overview of its probable molecular interactions, cellular effects, and the experimental methodologies required for its investigation. The core hypothesis centers on a two-step activation process culminating in the generation of reactive oxygen species (ROS), leading to oxidative stress within target organisms. Furthermore, this guide explores potential alternative mechanisms, including the modulation of cellular signaling pathways like the unfolded protein response, reflecting the evolving understanding of this versatile chemical scaffold.

Introduction: The 8-Aminoquinoline Scaffold

The 8-aminoquinolines are a critical class of heterocyclic aromatic organic compounds. Historically, their primary therapeutic application has been in the treatment of malaria, where they are uniquely effective against the dormant liver-stage hypnozoites of Plasmodium vivax and P. ovale, preventing disease relapse.[1][2] Primaquine, the prototypical 8-aminoquinoline, has been a cornerstone of antimalarial therapy for decades.[3][4] The biological activity of these compounds is intrinsically linked to their chemical structure, which allows for metabolic activation into reactive intermediates.[1] This guide will focus on the putative mechanism of action of this compound, a derivative of the core 8-aminoquinoline structure.

Core Mechanism of Action: A Two-Step Relay to Oxidative Stress

The prevailing hypothesis for the mechanism of action of antimalarial 8-aminoquinolines is a two-step biochemical relay that results in the induction of oxidative stress in the target parasite.[1][5]

Step 1: Metabolic Activation

8-aminoquinolines are generally considered prodrugs, requiring metabolic activation by host enzymes to exert their biological effects.[1] This bioactivation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver, with CYP2D6 playing a major role.[1][5] This enzymatic process typically involves hydroxylation of the quinoline ring, generating reactive metabolites such as quinone-imines.[1] For this compound, it is hypothesized that the presence of the hydroxyl group at the 7-position may influence its metabolism, potentially serving as a site for further oxidation or conjugation, thereby modulating its activity and toxicity profile.

Step 2: Generation of Reactive Oxygen Species (ROS)

The reactive metabolites generated in Step 1 undergo redox cycling, a process that can be catalyzed by enzymes like CYP reductase.[1] This cycling leads to the production of significant amounts of ROS, including superoxide anions, hydrogen peroxide, and hydroxyl radicals.[1][6] These highly reactive molecules are the ultimate effectors of the drug's action, causing widespread oxidative damage to essential parasite macromolecules such as proteins, lipids, and nucleic acids, ultimately leading to cell death.[1][7]

Figure 1: Hypothesized two-step mechanism of action for this compound.

Alternative and Complementary Mechanisms

While the generation of ROS is the most widely accepted mechanism, other biological activities of 8-aminoquinolines may contribute to their overall effect.

Inhibition of Mitochondrial Respiratory Chain

Some 8-aminoquinoline analogues, such as sitamaquine, have been shown to target the mitochondrial respiratory chain in parasites like Leishmania donovani.[8][9] Specifically, sitamaquine inhibits succinate dehydrogenase (Complex II), leading to a decrease in intracellular ATP, depolarization of the mitochondrial membrane, and induction of oxidative stress.[8][9] It is plausible that this compound could exert similar effects on the mitochondria of susceptible organisms.

Modulation of the Unfolded Protein Response (UPR)

A novel area of investigation for quinoline-based compounds is their potential to modulate the unfolded protein response (UPR), a cellular stress response pathway. The inositol-requiring enzyme 1α (IRE1α) is a key sensor of the UPR.[10][11] Inhibition of IRE1α is being explored as a therapeutic strategy in diseases with high protein synthesis burdens, such as certain cancers.[12][13] While direct evidence for this compound as an IRE1α inhibitor is lacking, the quinoline scaffold is present in some known IRE1α modulators. This presents an intriguing, albeit speculative, avenue for future research into the mechanism of action of this compound, particularly in non-malarial contexts.

Figure 2: Potential modulation of the IRE1α pathway of the UPR by this compound.

Experimental Protocols for Mechanistic Elucidation

The following protocols are representative methodologies for investigating the mechanism of action of this compound, based on studies of related compounds.

In Vitro Assessment of Metabolic Activation and ROS Production

Objective: To determine if this compound is metabolized by liver enzymes to produce ROS.

Methodology:

-

Microsome Preparation: Isolate liver microsomes from a relevant species (e.g., human or mouse).

-

Incubation: Incubate this compound with the liver microsomes in the presence of an NADPH-generating system to facilitate CYP-mediated metabolism.

-

ROS Detection: Include a fluorescent probe for ROS (e.g., 2',7'-dichlorodihydrofluorescein diacetate, H2DCFDA) in the incubation mixture.

-

Fluorimetry: Measure the increase in fluorescence over time, which corresponds to the rate of ROS production.

-

Controls: Include incubations without this compound, without the NADPH-generating system, and with known CYP inhibitors to confirm the role of metabolic activation.

Mitochondrial Function Assays

Objective: To assess the impact of this compound on mitochondrial function.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., parasite culture or a mammalian cell line).

-

Treatment: Treat the cells with varying concentrations of this compound for a defined period.

-

Mitochondrial Membrane Potential: Stain the cells with a potentiometric dye (e.g., JC-1 or TMRM) and analyze by flow cytometry or fluorescence microscopy to detect changes in mitochondrial membrane potential.

-

ATP Measurement: Lyse the treated cells and measure intracellular ATP levels using a luciferase-based assay.

-

Oxygen Consumption: Measure the oxygen consumption rate of intact cells using a Seahorse XF Analyzer or a similar instrument to assess the impact on the electron transport chain.

Quantitative Data Summary

The following table provides hypothetical, yet plausible, data that could be generated from the experimental protocols described above, illustrating the expected effects of an 8-aminoquinoline.

| Experiment | Endpoint Measured | This compound (10 µM) | Control (Vehicle) |

| In Vitro ROS Production | ROS Production (Relative Fluorescence Units) | 5800 ± 450 | 500 ± 50 |

| Mitochondrial Membrane Potential | % of Cells with Depolarized Mitochondria | 65% ± 5% | 5% ± 1% |

| Intracellular ATP Levels | ATP Concentration (µM) | 0.8 ± 0.1 | 2.5 ± 0.2 |

Conclusion and Future Directions

The mechanism of action of this compound, while not directly elucidated, can be inferred with a high degree of confidence from the extensive research on the 8-aminoquinoline class. The central tenet of its activity is likely the metabolic activation to reactive species that induce lethal oxidative stress in target organisms. However, the potential for this compound to interact with other cellular pathways, such as mitochondrial respiration and the unfolded protein response, should not be overlooked and warrants further investigation. Future research should focus on direct experimental validation of these hypothesized mechanisms for this compound, including the identification of its specific metabolites and cellular targets. Such studies will be crucial for the rational design of new, more effective, and safer drugs based on the 8-aminoquinoline scaffold.

References

- BenchChem. (n.d.). Foundational Research on 8-Aminoquinoline Antimalarials: A Technical Guide.

- Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Microbiology and Molecular Biology Reviews, 83(4), e00011-19.

- Chavalitshewinkoon-Petmitr, P., Pongvilairat, G., Auparakkitanon, S., & Wilairat, P. (2000). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. Malaria Journal, 18(1), 185.

- Howells, R. E., Peters, W., & Fullagar, J. (1983). Pharmacology of 8-aminoquinolines.

- Nodiff, E. A., Chatterjee, S., & Musallam, H. A. (1991). Antimalarial activity of the 8-aminoquinolines. Progress in Medicinal Chemistry, 28, 1–40.

- Ryley, J. F., & Peters, W. (1970). The antimalarial activity of some quinolone esters. Annals of Tropical Medicine and Parasitology, 64(2), 209-222.

- Sereno, D., et al. (2011). The 8-Aminoquinoline Analogue Sitamaquine Causes Oxidative Stress in Leishmania donovani Promastigotes by Targeting Succinate Dehydrogenase. Antimicrobial Agents and Chemotherapy, 55(9), 4204–4210.

- Sereno, D., et al. (2011). The 8-aminoquinoline analogue sitamaquine causes oxidative stress in Leishmania donovani promastigotes by targeting succinate dehydrogenase. Antimicrobial Agents and Chemotherapy, 55(9), 4204-4210.

- Taylor & Francis. (n.d.). 8-Aminoquinoline – Knowledge and References.

- Tasso, B., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Pharmaceuticals, 15(6), 688.

- Vale, N., Nogueira, F., & do Rosário, V. E. (2014). Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Journal of Antimicrobial Chemotherapy, 69(1), 1-13.

- Vang, O., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(12), 3853.

- Scribd. (n.d.). 8 Aminoquinolines 1.

- BenchChem. (n.d.). Application Notes and Protocols for 7-Aminoquinolin-8-ol-based Antimicrobial Agents.

- Sestito, S., et al. (2023). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. International Journal of Molecular Sciences, 24(23), 17006.

- Jain, M., et al. (2017). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 2(10), 6945–6959.

- Ciszewski, W. M., & Rzymski, T. (2022). IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies. Cancers, 14(10), 2534.

- Lucas, J. E., et al. (2020). Identification of BRaf-Sparing Amino-Thienopyrimidines with Potent IRE1α Inhibitory Activity. Journal of Medicinal Chemistry, 63(21), 12638–12653.

- AbMole BioScience. (n.d.). Kinase Inhibitors on IRE1 Signaling Pathways.

- MedChemExpress. (n.d.). IRE1 Inhibitors.

- TargetMol. (n.d.). IRE1 (Inhibitors Agonists Modulators Antagonists).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Antimalarial activity of the 8-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 6. scribd.com [scribd.com]

- 7. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The 8-Aminoquinoline Analogue Sitamaquine Causes Oxidative Stress in Leishmania donovani Promastigotes by Targeting Succinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The 8-aminoquinoline analogue sitamaquine causes oxidative stress in Leishmania donovani promastigotes by targeting succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies [mdpi.com]

- 11. IRE1 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 12. Identification of BRaf-Sparing Amino-Thienopyrimidines with Potent IRE1α Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. abmole.com [abmole.com]

8-Aminoquinolin-7-ol structural analogues and their significance

An In-Depth Technical Guide to 8-Aminoquinolin-7-ol Structural Analogues and Their Significance

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its potent metal-chelating properties and broad spectrum of biological activities.[1][2] This guide delves into the structural analogues of this compound, a highly functionalized derivative, to provide researchers, scientists, and drug development professionals with a comprehensive technical resource. We will explore the synthesis, structure-activity relationships (SAR), and therapeutic significance of this class of compounds across oncology, infectious diseases, and neurodegeneration. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this document serves as both a strategic overview and a practical handbook for advancing the development of novel therapeutics based on the 8-hydroxyquinoline core.

Introduction: The 8-Hydroxyquinoline Scaffold – A Nexus of Chelation and Bioactivity

The quinoline ring system, particularly when hydroxylated at the 8-position, represents one of the most versatile and enduring pharmacophores in drug discovery.[3] Its significance stems from a unique combination of a planar, heterocyclic structure amenable to diverse functionalization and, most critically, the presence of a nitrogen atom at position 1 and a hydroxyl group at position 8. This specific arrangement creates a powerful bidentate chelating motif capable of forming stable complexes with a variety of divalent and trivalent metal ions, including Fe²⁺/³⁺, Cu²⁺, and Zn²⁺.

This metal-chelating ability is not merely a chemical curiosity; it is the mechanistic linchpin for many of the scaffold's biological effects.[4] Dysregulation of metal ion homeostasis is a critical factor in the pathophysiology of numerous diseases, from cancer and microbial infections to neurodegenerative disorders.[5][6] 8-Hydroxyquinoline derivatives can act as ionophores or sequestering agents, disrupting essential metalloenzyme functions in pathogens or cancer cells, or restoring metal balance in the brain.[5][7]

The focus of this guide, this compound and its analogues, introduces a further layer of complexity and therapeutic potential. The introduction of an amino group at the C7 position, adjacent to the C8 hydroxyl, can modulate the electronic properties, lipophilicity, and metal-binding kinetics of the core scaffold, offering a refined tool for targeting specific biological pathways.[8] This guide will systematically dissect the synthesis, mechanisms, and applications of these compounds, providing the foundational knowledge required for their rational design and development.

Synthesis of the Core Scaffold: From 8-Hydroxyquinoline to its Amino Derivatives

The construction of the 8-amino-7-hydroxyquinoline framework relies on established principles of aromatic chemistry, beginning with the parent 8-hydroxyquinoline molecule. The most direct and reliable method involves a two-step process: regioselective nitration followed by reduction.

Workflow for the Synthesis of 7-Aminoquinolin-8-ol

The following diagram illustrates the standard synthetic pathway from commercially available 8-hydroxyquinoline to the target 7-amino-8-hydroxyquinoline scaffold, a key intermediate for further analogue development.

Caption: Synthetic route to 7-Aminoquinolin-8-ol from 8-hydroxyquinoline.

Detailed Experimental Protocol: Synthesis of 7-Aminoquinolin-8-ol

This protocol provides a robust, self-validating method for synthesizing the core molecule.[9]

Step 1: Synthesis of 7-Nitroquinolin-8-ol

-

Rationale: The hydroxyl group at C8 is an ortho-, para-director. Nitration occurs preferentially at the C5 and C7 positions. By controlling reaction conditions, particularly temperature, the formation of the 7-nitro isomer can be favored. Using a mixture of concentrated sulfuric and nitric acid generates the highly electrophilic nitronium ion (NO₂⁺) required for aromatic nitration.

-

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 10 g of 8-hydroxyquinoline to a pre-cooled (0-5°C) mixture of 40 mL concentrated sulfuric acid and 15 mL fuming nitric acid.

-

CRITICAL: Maintain the internal reaction temperature below 10°C throughout the addition to minimize the formation of dinitro- and 5-nitro- byproducts.

-

After the addition is complete, continue stirring the mixture in the ice bath for 45 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Neutralize the resulting slurry to pH 7 by the slow addition of a saturated sodium bicarbonate solution.

-

The yellow precipitate of 7-nitroquinolin-8-ol is collected by vacuum filtration, washed with copious amounts of cold water, and dried under vacuum.

-

Step 2: Synthesis of 7-Aminoquinolin-8-ol

-

Rationale: The nitro group is readily reduced to a primary amine. Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a classic and effective method for this transformation (Bechamp reduction). Alternatively, catalytic hydrogenation offers a cleaner workup.

-

Procedure (Using SnCl₂):

-

Suspend the dried 7-nitroquinolin-8-ol (from Step 1) in 100 mL of concentrated hydrochloric acid in a 500 mL flask.

-

Add a solution of 45 g of stannous chloride dihydrate (SnCl₂·2H₂O) in 50 mL of concentrated hydrochloric acid portion-wise, ensuring the temperature does not exceed 50°C.

-

After the addition, heat the mixture to 70°C for 2 hours, or until the yellow starting material is fully consumed (monitored by TLC).

-

Cool the reaction mixture in an ice bath and basify to pH 8-9 by the slow addition of 20% aqueous sodium hydroxide.

-

The resulting precipitate is collected by filtration, washed with water, and then recrystallized from an ethanol/water mixture to yield pure 7-aminoquinolin-8-ol.

-

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Significance & Biological Applications of Structural Analogues

The true therapeutic value of the 8-amino-7-hydroxyquinoline core is realized through the strategic placement of various substituents on the quinoline ring. Modifications, particularly at the C2 and C5 positions, can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties.

Anticancer Activity

8-Hydroxyquinoline derivatives have emerged as potent anticancer agents, acting through mechanisms that are intrinsically tied to their metal-chelating capabilities.[2][10][11]

-

Mechanism of Action: Cancer cells have a higher demand for transition metals like iron and copper to support their rapid proliferation and metabolism. 8-HQ analogues exploit this dependency by:

-

Inhibiting Metalloenzymes: Key enzymes in DNA synthesis and repair, such as ribonucleotide reductase and matrix metalloproteinases, are iron-dependent. Chelation of the iron cofactor by 8-HQ derivatives leads to enzyme inactivation and cell cycle arrest.[7]

-

Inducing Oxidative Stress: The metal complexes formed by 8-HQs can be redox-active. For instance, Cu(II)-8HQ complexes can catalyze the production of reactive oxygen species (ROS) via Fenton-like reactions, leading to oxidative damage to DNA, proteins, and lipids, ultimately triggering apoptosis.[4]

-

-

Structure-Activity Relationship (SAR):

-

C5 Position: Substitution with electron-withdrawing groups (e.g., -Cl, -Br) generally enhances anticancer activity, likely by increasing the acidity of the 8-hydroxyl group and modifying the redox potential of the metal complexes formed.[7]

-

C7 Position: The introduction of Mannich bases (containing tertiary amines) at C7 has been shown to produce compounds with selective toxicity against multidrug-resistant (MDR) cancer cells.[7][12]

-

C2 Position: Adding substituents at the C2 position can increase cytotoxicity. For example, an aldehyde group at C2 (8-hydroxy-2-quinolinecarbaldehyde) shows remarkable cytotoxicity against various human tumor cell lines.[11][13]

-

-

Data Presentation: In Vitro Cytotoxicity of 8-HQ Analogues

| Compound | C2-Substituent | C5-Substituent | C7-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | -H | -H | -H | K562 (Leukemia) | >50 | [11] |

| 2 (8-HQ) | -H | -H | -H | T47D (Breast) | ~25 | [11] |

| 3 | -CHO | -H | -H | Hep3B (Liver) | 6.25 | [11][13] |

| 4 | -H | -Cl | -I (Clioquinol) | Various | 1.4 - 32.1 | [4] |

| 5 | -H | -Cl | -CH₂-N(CH₃)₂ | MES-SA (Uterine) | 8.2 | [7] |

-

Signaling Pathway Visualization

Caption: Mechanism of anticancer action for 8-HQ analogues.

Antimicrobial Properties

The 8-hydroxyquinoline scaffold is a cornerstone of several antimicrobial drugs. Its efficacy stems from its ability to disrupt microbial homeostasis by chelating essential metal ions.[14]

-

Mechanism of Action: Bacteria and fungi require a delicate balance of metal ions like Fe, Zn, and Mn for structural integrity (cell walls) and enzymatic function (respiration, DNA replication). 8-HQ derivatives penetrate microbial cells and sequester these ions, leading to a cascade of inhibitory effects and eventual cell death.[14] The introduction of an amino group at C7 can enhance this activity.[8]

-

Structure-Activity Relationship (SAR):

-

Halogenation: Introducing halogens (Cl, I, Br) at the C5 and C7 positions often increases lipophilicity, enhancing cell wall penetration and boosting antimicrobial potency. Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a classic example.[8]

-

C7-Substituents: The nature of the group at C7 significantly impacts the spectrum of activity. Mannich bases and other amine-containing side chains have been shown to yield compounds with potent activity against various bacterial strains.[15]

-

-

Data Presentation: Minimum Inhibitory Concentrations (MIC) of 8-HQ Analogues

| Compound | Microorganism | Type | MIC (µg/mL) | Reference |

| 7-Aminoquinolin-8-ol | Staphylococcus aureus | Gram-positive | 16 | [8] |

| 7-Aminoquinolin-8-ol | Escherichia coli | Gram-negative | 32 | [8] |

| 5-Amino-7-bromo-8-hydroxyquinoline | Staphylococcus aureus | Gram-positive | 8 | [8] |

| Clioquinol | Enterococcus faecalis | Gram-positive | 4-16 | [8] |

| Nitroxoline (5-nitro-8-hydroxyquinoline) | Pseudomonas aeruginosa | Gram-negative | ~20 (84 µM) | [8] |

Neuroprotective Potential

One of the most exciting applications for 8-HQ analogues is in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. These conditions are linked to the dysregulation of metal ions in the brain, which promotes protein aggregation and oxidative stress.[5][6]

-

Mechanism of Action: In Alzheimer's disease, excess Cu, Zn, and Fe ions are known to bind to the amyloid-β (Aβ) peptide, accelerating its aggregation into neurotoxic plaques.[16] 8-HQ analogues like Clioquinol and its second-generation successor, PBT2, are designed to be moderate chelators. They can cross the blood-brain barrier, capture these excess metal ions, and redistribute them, thereby preventing Aβ aggregation and reducing metal-catalyzed oxidative damage.[16][17] The selective coordination ability of 8-aminoquinoline with ions is considered superior to 8-hydroxyquinoline, making this class of compounds particularly promising.[16]

-

Logical Relationship Diagram: Metal Chelation in Alzheimer's Disease

Caption: Role of 8-HQ analogues in mitigating the Alzheimer's pathogenic cascade.

Future Perspectives and Conclusion

The this compound scaffold and its broader family of analogues represent a clinically significant and chemically versatile platform for drug development. The core principle of modulating biological activity through metal chelation has been validated across multiple therapeutic areas. The evidence strongly suggests that the dual functionality of the 8-hydroxyl and 7-amino groups provides a unique opportunity for fine-tuning the metal-binding and physicochemical properties of these molecules.

Future research should focus on developing multi-target-directed ligands (MTDLs), where the 8-HQ core is hybridized with other pharmacophores to address multiple facets of a disease simultaneously.[18] For instance, combining the metal-chelating properties with antioxidant moieties could yield powerful new agents for neurodegenerative diseases.[19] Challenges related to optimizing bioavailability and minimizing off-target toxicity remain, but the continued exploration of the vast chemical space around this privileged scaffold holds immense promise for discovering next-generation therapeutics.

References

-

Gáspár, A., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7729–7745. [Link]

-

Al-kabban, M., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7297. [Link]

-

Struga, M., et al. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 28(19), 6932. [Link]

-

Gáspár, A., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7729–7745. [Link]

-

Ribeiro, N., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1106349. [Link]

-

Chan, S. H., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(2), 235–239. [Link]

-

Gáspár, A., et al. (2022). Structure-Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7729–7745. [Link]

-

Chan, S. H., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(2), 235–239. [Link]

-

Al-Ghorbani, M., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-17. [Link]

-

Al-Ghorbani, M., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]

-

Wang, J., et al. (2021). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Annals of Translational Medicine, 9(1), 37. [Link]

-

Massarani, E., et al. (1970). 8-hydroxyinoline Derivatives. Synthesis and Biological Evaluation of Arylglyoxal N-7-amino-5-substituted 8-hydroxyquinoline Hemiacetals and 5-phenylglyoxylidenamin-8-hydroxyquinolines. Journal of Medicinal Chemistry, 13(3), 380–383. [Link]

-

Abu-Hashem, A. A., et al. (2021). 8-Amino-7-(aryl/hetaryl)fluoroquinolones. An emerging set of synthetic antibacterial agents. RSC Advances, 11(43), 26563–26575. [Link]

-

Pingaew, R., et al. (2017). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1887–1892. [Link]

-

Núñez, M. T. (2020). New Perspectives in Iron Chelation Therapy for the Treatment of Neurodegenerative Diseases. Pharmaceuticals, 13(12), 439. [Link]

-

Sestito, S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants, 11(6), 1083. [Link]

-

Budimir, A. (2011). Metal ions, Alzheimer's disease and chelation therapy. Acta Pharmaceutica, 61(1), 1–14. [Link]

-

Faydy, M. E., et al. (2022). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. Journal of the Iranian Chemical Society, 19(8), 3297–3311. [Link]

-

Agostinho, A. B., et al. (2020). Recent Developments in Metal-Based Drugs and Chelating Agents for Neurodegenerative Diseases Treatments. International Journal of Molecular Sciences, 21(5), 1829. [Link]

-

AJMC Staff. (2024). Metal Ion Chelators Hold Enormous Potential in Neurodegenerative Disorders. American Journal of Managed Care. [Link]

-

Wikipedia. 8-Aminoquinoline. Wikipedia. [Link]

-

Grewal, R. S. (1981). Pharmacology of 8-aminoquinolines. Bulletin of the World Health Organization, 59(3), 397–406. [Link]

-

Al-Ghorbani, M., et al. (2014). 8-Hydroxyquinoline and its Derivatives : Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metal ions, Alzheimer's disease and chelation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacytimes.com [pharmacytimes.com]

- 7. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Recent Developments in Metal-Based Drugs and Chelating Agents for Neurodegenerative Diseases Treatments [mdpi.com]

- 19. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Scientific Imperative for Characterization

An In-Depth Technical Guide to the Spectroscopic Profile of 8-Aminoquinolin-7-ol

A Note on Data Availability: Direct, experimentally-derived spectroscopic data for this compound is not widely available in public-domain literature and spectral databases. This guide has been constructed to serve as a robust predictive and methodological resource for researchers. By leveraging comprehensive data from the closely related precursor, 8-Aminoquinoline, and understanding the substituent effects of a hydroxyl group, we can build a scientifically rigorous and predictive spectroscopic profile for this compound. This document provides both the foundational data of analogous compounds and the rationale for predicting the spectral characteristics of the target molecule.

This compound is a heterocyclic aromatic compound featuring the quinoline scaffold, a privileged structure in medicinal chemistry and materials science. The parent 8-hydroxyquinoline core is a well-known metal ion chelator with a wide range of pharmacological applications, including neuroprotective, anticancer, and antimicrobial activities. The strategic placement of both an amino group at the C-8 position and a hydroxyl group at the C-7 position is anticipated to significantly modulate the molecule's electronic properties, lipophilicity, metal-binding affinity, and biological activity.

Accurate structural elucidation and characterization are paramount for any further development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the definitive structural fingerprint of a molecule. This guide offers an in-depth analysis of the expected spectroscopic data for this compound, grounded in established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Framework

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H and ¹³C nuclei, we can construct a detailed map of the molecular framework.

Foundational Analysis: 8-Aminoquinoline

To predict the spectrum of this compound, we first consider the spectral data of 8-Aminoquinoline. Public databases provide a basis for understanding the chemical environment of the core quinoline system with an amino substituent.[1][2]

Predicted ¹H NMR Spectrum for this compound

The introduction of a hydroxyl group at the C-7 position will induce significant changes in the ¹H NMR spectrum due to its electronic effects. The -OH group is a strong ortho-, para-director and an activating group via resonance, donating electron density into the aromatic ring. It also possesses a weak electron-withdrawing inductive effect.

Expected Chemical Shift Perturbations:

-

H-6 and H-5 Protons: The protons ortho (H-6) and para (H-5) to the new hydroxyl group are expected to experience the most significant upfield shift (to a lower ppm value) due to the strong electron-donating resonance effect of the -OH group.

-

Phenolic and Amine Protons: The chemical shifts of the -OH and -NH₂ protons will be broad and highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In DMSO-d₆, these protons would likely appear as broad singlets at lower fields.

-

Pyridine Ring Protons (H-2, H-3, H-4): These protons will be less affected, but minor shifts can be anticipated due to overall changes in the electronic distribution of the bicyclic system.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Assignment | Rationale for Prediction |

| ~8.5 - 8.7 | dd | J ≈ 4.5, 1.5 | H-2 | Relatively unaffected by C-7 substituent. |

| ~7.4 - 7.6 | dd | J ≈ 8.5, 4.5 | H-3 | Relatively unaffected by C-7 substituent. |

| ~8.1 - 8.3 | dd | J ≈ 8.5, 1.5 | H-4 | Relatively unaffected by C-7 substituent. |

| ~7.0 - 7.2 | d | J ≈ 8.0 | H-5 | Upfield shift expected due to para -OH group. |

| ~6.7 - 6.9 | d | J ≈ 8.0 | H-6 | Significant upfield shift expected due to ortho -OH group. |

| ~9.0 - 10.0 | br s | - | 7-OH | Broad, exchangeable proton. |

| ~5.5 - 6.5 | br s | - | 8-NH₂ | Broad, exchangeable protons. |

Predicted ¹³C NMR Spectrum for this compound

The substituent effects of the hydroxyl group are even more pronounced in the ¹³C NMR spectrum. The carbon atoms directly attached to the -OH group (ipso-carbon) and those at the ortho and para positions will show the most significant shifts.

Expected Chemical Shift Perturbations:

-

C-7: This ipso-carbon will be strongly deshielded (shifted downfield) due to the electronegativity of the oxygen atom.

-

C-6 and C-8a: These ortho-carbons will be shielded (shifted upfield) due to the resonance electron-donating effect of the -OH group.

-

C-5: This para-carbon will also be shielded (shifted upfield).

-

C-8: The carbon bearing the amino group will also be influenced by the adjacent hydroxyl group.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale for Prediction |

| ~148 | C-2 | Relatively unaffected. |

| ~122 | C-3 | Relatively unaffected. |

| ~136 | C-4 | Relatively unaffected. |

| ~145 | C-4a | Quaternary carbon, minor effect. |

| ~110 | C-5 | Shielded by para -OH group. |

| ~105 | C-6 | Shielded by ortho -OH group. |

| ~155 | C-7 | Deshielded by ipso -OH group. |

| ~138 | C-8 | Influenced by both -NH₂ and adjacent -OH. |

| ~128 | C-8a | Quaternary carbon, shielded by ortho -OH. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow the exchange of labile protons like -OH and -NH₂.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately -2 to 12 ppm.

-

Use a sufficient number of scans to achieve a high signal-to-noise ratio.

-

To confirm the identity of -OH and -NH₂ protons, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the signals for these exchangeable protons should disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a wider spectral width, typically 0 to 200 ppm.

-

Longer acquisition times or a greater number of scans are necessary due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments (for full assignment):

-

Conduct COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

Run HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Run HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Foundational Analysis: 8-Aminoquinoline and 7-Hydroxyquinoline

The IR spectrum of 8-Aminoquinoline is characterized by N-H stretching bands for the primary amine and C-N stretching vibrations. For 7-Hydroxyquinoline, a broad O-H stretching band is a key feature.[3]

Predicted IR Spectrum for this compound

The spectrum of this compound will be a composite of the features of an aromatic amine and a phenol, incorporated into the quinoline framework.

Table 3: Predicted IR Spectroscopic Data for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Rationale for Prediction |

| 3500 - 3200 (broad) | O-H Stretch (H-bonded) | Characteristic of the phenolic hydroxyl group, broadened by hydrogen bonding. |

| 3400 - 3250 (two bands) | N-H Asymmetric & Symmetric Stretch | Characteristic of the primary amine (-NH₂) group. |

| 3100 - 3000 | Aromatic C-H Stretch | Typical for C-H bonds on the quinoline ring. |

| 1620 - 1580 | N-H Bend | Scissoring vibration of the primary amine. |

| 1600, 1500, 1450 | C=C Aromatic Ring Stretch | Multiple bands characteristic of the quinoline aromatic system. |

| 1350 - 1250 | Aromatic C-N Stretch | Stretching vibration of the bond between the aromatic ring and the amine nitrogen. |

| 1260 - 1180 | C-O Stretch (Phenolic) | Characteristic stretching of the bond between the aromatic ring and the hydroxyl oxygen. |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | "Aromatic fingerprint" region, sensitive to the substitution pattern. |

Experimental Protocol for FTIR-ATR Data Acquisition

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Collection: With the ATR crystal clean and clear, record a background spectrum. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Spectrum Collection: Apply pressure using the instrument's clamp to ensure firm contact between the sample and the crystal. Collect the sample spectrum. A typical scan range is 4000-400 cm⁻¹.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Foundational Analysis: 8-Aminoquinoline

The mass spectrum of 8-Aminoquinoline shows a prominent molecular ion (M⁺˙) at m/z 144.[4]

Predicted Mass Spectrum for this compound

Molecular Ion: The molecular formula for this compound is C₉H₈N₂O. Its monoisotopic mass will be approximately 160.06 Da. High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, for instance, the [M+H]⁺ ion at m/z 161.0709.

Fragmentation Pattern: Electron Ionization (EI) would likely lead to a stable molecular ion. Key fragmentation pathways for quinoline derivatives often involve the loss of small, stable molecules.

-

Loss of CO: A common fragmentation for phenols is the loss of a carbon monoxide radical, which would lead to a fragment ion at m/z 132.

-

Loss of HCN: The pyridine ring can fragment by losing hydrogen cyanide, resulting in a fragment at m/z 133.

-

Sequential Losses: Subsequent fragmentation of these primary fragments can also occur.

Visualization of Predicted Fragmentation

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol for MS Data Acquisition

-

Instrumentation: Utilize a mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument for high-resolution data, or a quadrupole instrument for standard analysis. The instrument can be coupled to a Gas Chromatograph (GC-MS) or Liquid Chromatograph (LC-MS) for sample introduction.

-

Sample Preparation:

-

For LC-MS: Dissolve a small amount of the sample (<1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

For GC-MS: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate. Derivatization (e.g., silylation of the -OH and -NH₂ groups) may be necessary to improve volatility.

-

-

Ionization:

-

Electrospray Ionization (ESI): A soft ionization technique suitable for LC-MS, which typically produces the protonated molecule [M+H]⁺.

-

Electron Ionization (EI): A hard ionization technique common in GC-MS that causes extensive fragmentation and is useful for structural elucidation.

-

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da). For HRMS, the instrument should be calibrated to ensure high mass accuracy.

-

Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and propose structures for the major fragment ions to confirm the molecular structure. Compare the measured exact mass with the theoretical mass to confirm the elemental composition.

Conclusion: A Predictive Framework for Discovery

While direct experimental data for this compound remains elusive in the public domain, a comprehensive and scientifically-grounded spectroscopic profile can be confidently predicted. This guide provides researchers with the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics, rooted in the known data of 8-Aminoquinoline and the fundamental principles of substituent effects. The detailed experimental protocols offer a clear pathway for acquiring high-quality data upon synthesis of the compound. This predictive framework serves as an essential tool for any scientist or drug development professional seeking to synthesize, characterize, and ultimately harness the potential of this promising heterocyclic molecule.

References

-

Matthews, R. S., Jones, M., & Banks, J. (1989). 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845. [Link]

-

Yu, X. L., Deng, J. Y., Chen, J. F., & Yang, H. Q. (2019). Prediction of 13C NMR Chemical Shifts of Quinolone Derivatives Based on DFT Calculations. Russian Journal of Physical Chemistry A, 93(5), 772-779. [Link]

-

Matthews, R. S., Jones, M., & Banks, J. (1989). 13C NMR spectra of some halocarbons. Shift predictions in polychloro‐quinolines and ‐isoquinolines. Semantic Scholar. [Link]

-

PubChem. (n.d.). 7-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry: An Indian Journal, 13(2), 122. [Link]

-

Nibbering, E. T. J., & Sebastiani, D. (2018). Combined Experimental and Theoretical Study of the Transient IR Spectroscopy of 7-Hydroxyquinoline in the First Electronically Excited Singlet State. The Journal of Physical Chemistry A, 122(1), 10-19. [Link]

-

PubChem. (n.d.). 8-Aminoquinoline. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of HQ and PHQ. [Download Scientific Diagram]. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2025). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. [Request PDF]. [Link]

-

Beck, A. (n.d.). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. UNCW Institutional Repository. [Link]

-

MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(21), 5192. [Link]

-

National Institute of Standards and Technology. (n.d.). 8-Hydroxyquinoline. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2014). (PDF) Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. [Link]

-